Azoramide

Overview

Description

Azoramide is a small-molecule modulator of the unfolded protein response (UPR). It has shown potential in various therapeutic applications, particularly in protecting cells against endoplasmic reticulum (ER) stress. This compound has been studied for its neuroprotective effects, antidiabetic activity, and its ability to improve ER protein folding and elevate ER chaperone capacity .

Mechanism of Action

Azoramide is a small-molecule modulator of the unfolded protein response (UPR) with potential therapeutic applications in various diseases .

Target of Action

This compound primarily targets the endoplasmic reticulum (ER), a critical organelle involved in protein, lipid, and glucose metabolism as well as cellular calcium signaling and homeostasis . It improves ER protein folding and activates ER chaperone capacity to protect cells against ER stress .

Mode of Action

This compound interacts with its targets by improving ER protein-folding ability and activating ER chaperone capacity . This interaction protects cells against ER stress, a condition where the ER cannot keep up with the amount of proteins it needs to fold .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits ER stress by promoting BiP expression and suppressing the PERK-eIF2α-CHOP pathway . It also significantly decreases ER stress-associated radical oxidative species production, attenuates p38 MAPK and JNK signaling, and inhibits autophagy . Furthermore, it restores calcium homeostasis, which is crucial for various cellular functions .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has shown protective effects in various cellular models. For instance, it has been found to protect patient-induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . It also ameliorates cadmium-induced cytotoxicity by inhibiting ER stress and suppressing oxidative stress .

Biochemical Analysis

Biochemical Properties

Azoramide interacts with various enzymes, proteins, and other biomolecules in the cell. It has been found to improve ER protein-folding ability and activate ER chaperone capacity . This suggests that this compound may interact with proteins involved in these processes, although the specific interactions have not been fully elucidated.

Cellular Effects

This compound has been shown to have protective effects on cells under stress. For instance, it has been found to protect induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . Furthermore, this compound has been shown to improve insulin signaling in insulin-resistant cardiomyocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by improving ER protein-folding ability and activating ER chaperone capacity . This suggests that this compound may bind to and modulate the activity of proteins involved in these processes, although the specific binding interactions have not been fully elucidated.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity by improving insulin sensitivity and pancreatic β cell function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully elucidated. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be involved in pathways related to protein folding and ER stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be transported to and distributed within the ER .

Subcellular Localization

The subcellular localization of this compound has not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be localized to the ER .

Preparation Methods

Azoramide can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Azoramide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Chemistry: Azoramide is used as a modulator of the unfolded protein response, making it valuable in studies related to protein folding and ER stress.

Comparison with Similar Compounds

Azoramide is unique in its dual properties of promoting ER folding and boosting long-term ER reserve capacity. Similar compounds include:

Tunicamycin: An inhibitor of N-linked glycosylation, which induces ER stress.

Thapsigargin: An inhibitor of SERCA, which disrupts ER calcium homeostasis.

4-Phenylbutyric acid (4-PBA): A chemical chaperone that assists in protein folding within the ER. This compound stands out due to its ability to both alleviate ER stress and enhance ER chaperone capacity, making it a promising candidate for therapeutic applications

Properties

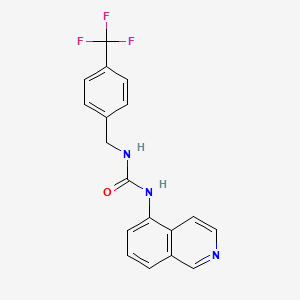

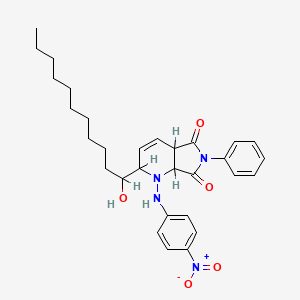

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFWKKCWTXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428694 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932986-18-0 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)